molecular formula C8H10NNaO5S B8811216 Sodium 1,1-dioxopenicillanate

Sodium 1,1-dioxopenicillanate

Cat. No. B8811216
M. Wt: 255.23 g/mol
InChI Key: NKZMPZCWBSWAOX-UHFFFAOYSA-M
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Patent
US04276285

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0.155 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[S:6](=[O:8])(=[O:7])[C@@H:5]2[CH2:9][C:10](=[O:11])[N:4]2[C@H:3]1[C:12]([OH:14])=[O:13].C(C(CCCC)C([O-])=O)C.[Na+:26].[Na]>C(OCC)(=O)C>[CH3:1][C:2]1([CH3:15])[S:6](=[O:7])(=[O:8])[CH:5]2[CH2:9][C:10](=[O:11])[N:4]2[CH:3]1[C:12]([O-:14])=[O:13].[Na+:26] |f:1.2,5.6,^1:26|

Inputs

Step One
Name
Quantity
0.14 mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Step Two
Name
Quantity
0.155 mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
giving 36.8 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04276285

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0.155 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[S:6](=[O:8])(=[O:7])[C@@H:5]2[CH2:9][C:10](=[O:11])[N:4]2[C@H:3]1[C:12]([OH:14])=[O:13].C(C(CCCC)C([O-])=O)C.[Na+:26].[Na]>C(OCC)(=O)C>[CH3:1][C:2]1([CH3:15])[S:6](=[O:7])(=[O:8])[CH:5]2[CH2:9][C:10](=[O:11])[N:4]2[CH:3]1[C:12]([O-:14])=[O:13].[Na+:26] |f:1.2,5.6,^1:26|

Inputs

Step One
Name
Quantity
0.14 mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Step Two
Name
Quantity
0.155 mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
giving 36.8 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.